molecular formula C19H21N5OS B5535390 2-(dimethylamino)-2-(2-methylphenyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}acetamide

2-(dimethylamino)-2-(2-methylphenyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No. B5535390
M. Wt: 367.5 g/mol
InChI Key: ZJBKFXISBQMMST-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals characterized by their heterocyclic frameworks and functionalities that afford them significant attention in the synthesis of pharmacologically active agents and materials science. The presence of dimethylamino, thiazole, and pyrimidinyl groups suggests a molecule with potential interactions in biological systems and chemical processes.

Synthesis Analysis

The synthesis of related heterocyclic systems often involves multi-step reactions, starting from acetoacetic esters to produce intermediates that can be further reacted to yield the desired compound. For instance, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and related structures showcases the complexity and versatility of synthesizing these compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

Crystal structure determination through X-ray analysis provides insights into the molecular geometry, confirming the proposed structures of synthesized compounds. Such studies are crucial for understanding the spatial arrangement and potential reactivity of these molecules (Banfield, Fallon, & Gatehouse, 1987).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with nucleophiles and electrophiles, forming various heterocyclic systems. The chemical properties can be influenced significantly by the presence of functional groups, such as dimethylamino or thiazolyl groups, which can participate in additional reactions to expand the chemical diversity of the resulting compounds.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are directly influenced by the molecular structure. These properties are essential for the compound's application in different fields, determining its behavior in biological systems or chemical reactions.

Chemical Properties Analysis

The compound's chemical behavior, including acidity, basicity, and reactivity towards various reagents, is dictated by its functional groups. For example, the pKa values of similar compounds have been determined to understand their acid-base behavior, which is crucial for their interaction with biological molecules (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(dimethylamino)-2-(2-methylphenyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-13-7-4-5-8-15(13)16(24(2)3)18(25)22-11-14-12-26-19(23-14)17-20-9-6-10-21-17/h4-10,12,16H,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBKFXISBQMMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NCC2=CSC(=N2)C3=NC=CC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-2-(2-methylphenyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}acetamide

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